molecular formula C11H14ClN3 B1373398 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride CAS No. 138950-42-2

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1373398
CAS No.: 138950-42-2
M. Wt: 223.7 g/mol
InChI Key: NVZKKJSQSHPTKI-UHFFFAOYSA-N
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Description

“1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride” is a chemical compound with the empirical formula C11H14ClN3. It has a molecular weight of 223.70 . This compound is part of a class of organic tools used for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Scientific Research Applications

Synthesis and Ligand Development

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride has been utilized in the synthesis of various compounds. Olguín and Brooker (2011) detailed the synthesis of 4-phenyl-1H-pyrazoles, which can serve as asymmetric imine ligands and facilitate the creation of mixed metal polynuclear complexes. This process involved functionalization steps including C–C Suzuki–Miyaura cross coupling reactions in water (Olguín & Brooker, 2011).

Modification of Polymers

The compound has also been used in modifying polymers for medical applications. Aly and El-Mohdy (2015) reported on the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with different amines, including this compound. This modification improved the thermal stability and biological activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Anticancer Activity

In the field of cancer research, Abdellatif et al. (2014) synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one, employing 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, a close relative of this compound. These compounds exhibited significant antitumor activity, particularly against human breast adenocarcinoma cell lines, highlighting the potential of related compounds in anticancer drug development (Abdellatif et al., 2014).

Spectroscopic and Structural Studies

Research by Hayvalı et al. (2010) focused on the synthesis and characterization of Schiff base ligands closely related to this compound. Their study provided insight into the tautomeric equilibria and crystal structures of these compounds, which is crucial for understanding their chemical behavior and potential applications in various fields (Hayvalı et al., 2010).

Corrosion Inhibition

Chetouani et al. (2005) explored the inhibitory effect of bipyrazole compounds, which are structurally similar to this compound, on the corrosion of pure iron in acidic media. Their findings suggest that these compounds, due to their adsorption properties, can serve as efficient corrosion inhibitors, opening avenues for their application in material science and engineering (Chetouani et al., 2005).

Future Directions

The future directions for “1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as pharmaceutics and medicinal chemistry .

Properties

IUPAC Name

2,4-dimethyl-5-phenylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZKKJSQSHPTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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